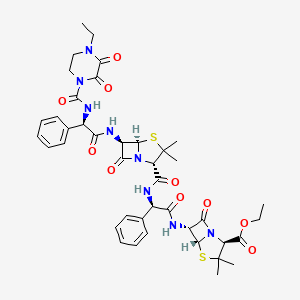
Piperacillin Impurity 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperacillin Impurity 4 is a chemical compound that is often encountered as a byproduct in the synthesis of piperacillin, a broad-spectrum beta-lactam antibiotic. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final antibiotic product. Understanding and controlling the levels of this compound is crucial for ensuring the quality of piperacillin used in medical treatments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperacillin Impurity 4 typically involves the reaction of piperacillin with various reagents under specific conditions. One common method includes the acetylation of a precursor compound, which leads to the formation of the impurity. The reaction conditions often involve the use of acetylating agents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is managed through stringent quality control processes. The synthesis is carried out in large reactors where the reaction conditions are meticulously monitored. Post-reaction, the impurity is isolated and quantified using advanced chromatographic techniques to ensure it remains within acceptable limits .
化学反応の分析
Types of Reactions: Piperacillin Impurity 4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more oxidized products.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Piperacillin Impurity 4 has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of piperacillin.
Biology: Researchers study its effects on bacterial growth and resistance mechanisms.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of piperacillin.
Industry: It is crucial for quality control in the pharmaceutical manufacturing process.
作用機序
The mechanism of action of Piperacillin Impurity 4 is closely related to its parent compound, piperacillin. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of bacterial cell wall synthesis. This leads to the lysis and death of the bacterial cell. The impurity itself may not have significant antibacterial activity but can influence the overall efficacy of piperacillin .
類似化合物との比較
- Piperacillin Impurity I
- Piperacillin Impurity N
- Piperacillin EP Impurity B
- Piperacillin EP Impurity C
Comparison: Piperacillin Impurity 4 is unique due to its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it may have distinct effects on the stability and efficacy of piperacillin. For instance, Piperacillin Impurity I and N have different molecular weights and chemical properties, which can lead to variations in their impact on the antibiotic’s performance .
生物活性
Piperacillin Impurity 4, a derivative of the β-lactam antibiotic piperacillin, has garnered attention due to its potential biological activities and implications in pharmacology. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
Molecular Characteristics:
- Molecular Formula: C41H48N8O10S2
- Molecular Weight: 840.01 g/mol
This compound is characterized by its complex structure, which contributes to its biological activity. Understanding its chemical properties is crucial for assessing its pharmacological potential.
Biological Activity
This compound exhibits various biological activities that can influence therapeutic outcomes. Research indicates that it possesses antibacterial properties, particularly against resistant strains of bacteria.
Case Studies on Adverse Reactions
While exploring the biological activity of Piperacillin and its impurities, it is essential to consider adverse reactions associated with their use. A literature review encompassing various case reports highlights significant adverse drug reactions (ADRs) linked to piperacillin.
Common Adverse Reactions
- Anaphylactic Shock: A severe allergic reaction requiring immediate medical attention.
- Rash and Drug Fever: Common skin reactions that can occur in sensitive individuals.
- Thrombocytopenia: A reduction in platelet count leading to increased bleeding risk.
Table 2: Summary of Adverse Reactions from Case Reports
| Reaction Type | Frequency | Severity |
|---|---|---|
| Anaphylactic Shock | Common | Severe |
| Rash | Frequent | Moderate |
| Thrombocytopenia | Occasional | Moderate |
The review analyzed 170 patients who experienced ADRs related to piperacillin, revealing that the most severe reactions were associated with systemic effects affecting multiple organ systems .
Research Findings
Recent studies have investigated the degradation pathways of piperacillin and its impurities, including this compound. The formation of these impurities can be influenced by various factors such as pH and the presence of excipients during formulation.
Mechanisms of Degradation
Research indicates that impurities like this compound may arise from specific degradation pathways during storage or formulation processes. Understanding these mechanisms is vital for developing strategies to minimize impurity formation while maintaining drug efficacy .
特性
分子式 |
C41H48N8O10S2 |
|---|---|
分子量 |
877.0 g/mol |
IUPAC名 |
ethyl (2S,5R,6R)-6-[[(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C41H48N8O10S2/c1-7-46-19-20-47(35(56)34(46)55)39(58)45-24(22-17-13-10-14-18-22)30(51)44-25-32(53)48-27(40(3,4)60-36(25)48)31(52)42-23(21-15-11-9-12-16-21)29(50)43-26-33(54)49-28(38(57)59-8-2)41(5,6)61-37(26)49/h9-18,23-28,36-37H,7-8,19-20H2,1-6H3,(H,42,52)(H,43,50)(H,44,51)(H,45,58)/t23-,24-,25-,26-,27+,28+,36-,37-/m1/s1 |
InChIキー |
PGLXNKBIZSMJNU-YDKVVQEJSA-N |
異性体SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)OCC |
正規SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















